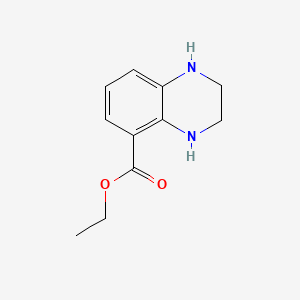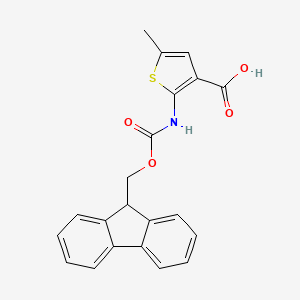![molecular formula C12H18BrCl2N3O2 B13516527 1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride](/img/structure/B13516527.png)
1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride is a chemical compound with the molecular formula C12H17BrClN3O2 It is a derivative of piperazine, a heterocyclic organic compound, and contains both bromine and nitro functional groups
Méthodes De Préparation
The synthesis of 1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, 2-bromo-4-nitrotoluene, is prepared by nitrating 2-bromotoluene using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The nitrated product is then brominated to introduce the bromine atom at the desired position.
Piperazine Introduction: The brominated nitro compound is reacted with 4-methylpiperazine under suitable conditions to form the desired product.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the dihydrochloride salt.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common reagents used in these reactions include sodium borohydride, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride can be compared with other similar compounds, such as:
1-[(2-Chloro-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride: Similar structure but with a chlorine atom instead of bromine.
1-[(2-Bromo-4-aminophenyl)methyl]-4-methylpiperazine dihydrochloride: Contains an amino group instead of a nitro group.
1-[(2-Bromo-4-nitrophenyl)methyl]-4-ethylpiperazine dihydrochloride: Contains an ethyl group instead of a methyl group on the piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H18BrCl2N3O2 |
|---|---|
Poids moléculaire |
387.10 g/mol |
Nom IUPAC |
1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C12H16BrN3O2.2ClH/c1-14-4-6-15(7-5-14)9-10-2-3-11(16(17)18)8-12(10)13;;/h2-3,8H,4-7,9H2,1H3;2*1H |
Clé InChI |
NJOXLMMIXYTYQA-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC2=C(C=C(C=C2)[N+](=O)[O-])Br.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13516446.png)
![Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B13516447.png)

![tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13516455.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid](/img/structure/B13516458.png)
![4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13516459.png)

![tert-butyl 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13516471.png)
![4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]benzoicacid](/img/structure/B13516489.png)



![rac-(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B13516522.png)

